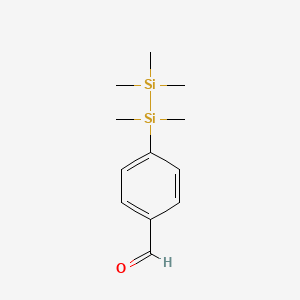
4-(Pentamethyldisilanyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde moiety substituted with a pentamethyldisilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentamethyldisilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The disilyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: 4-(1,1,2,2,2-Pentamethyldisilyl)benzoic acid.
Reduction: 4-(1,1,2,2,2-Pentamethyldisilyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and disilyl functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the disilyl group can engage in substitution and other transformations. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)benzaldehyde
- 4-(1,2,2-Triphenylethenyl)benzaldehyde
- 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
Uniqueness
4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is unique due to the presence of the pentamethyldisilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and specialty chemicals.
Eigenschaften
CAS-Nummer |
137031-87-9 |
|---|---|
Molekularformel |
C12H20OSi2 |
Molekulargewicht |
236.46 g/mol |
IUPAC-Name |
4-[dimethyl(trimethylsilyl)silyl]benzaldehyde |
InChI |
InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3 |
InChI-Schlüssel |
NEJCUBIDSVZCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

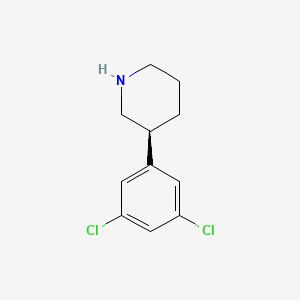

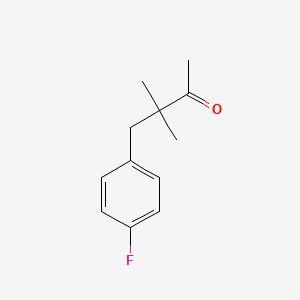
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
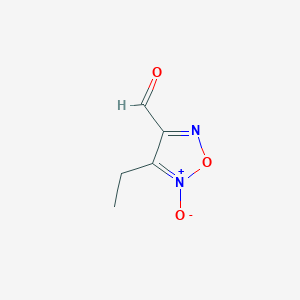
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
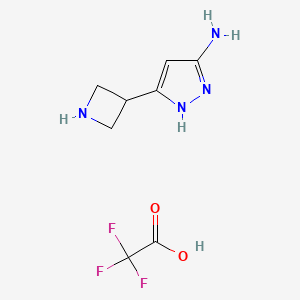
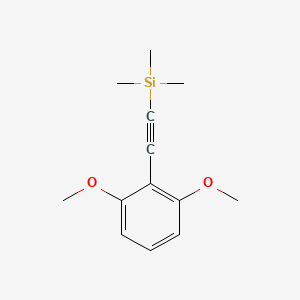
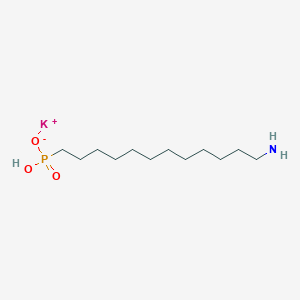
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

